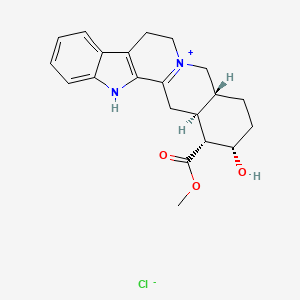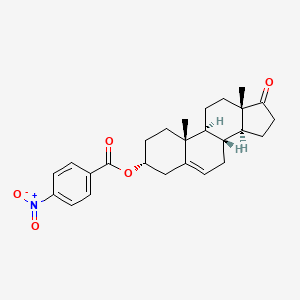
Sulfabenzamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfabenzamide-d4: is a deuterium-labeled derivative of sulfabenzamide, an antimicrobial agent. The incorporation of deuterium atoms into the molecular structure of sulfabenzamide enhances its stability and alters its pharmacokinetic properties, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of sulfabenzamide-d4 involves the incorporation of deuterium atoms into the sulfabenzamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated aniline with benzoyl chloride in the presence of a base to form the deuterated sulfanilamide intermediate, which is then further reacted with deuterated benzoyl chloride to yield this compound .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: : Sulfabenzamide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products: : The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted sulfonamides .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Sulfabenzamide-d4 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound in complex reaction mixtures .
Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of sulfonamide drugs. Its stable isotope labeling provides valuable insights into the absorption, distribution, metabolism, and excretion of these compounds .
Medicine: : this compound is used in drug development and pharmacological studies to investigate the effects of deuterium substitution on drug efficacy and safety. It helps in understanding the metabolic stability and potential therapeutic benefits of deuterated drugs .
Industry: : In the pharmaceutical industry, this compound is used in the development of new antimicrobial agents. Its unique properties make it a valuable tool for studying drug interactions and optimizing drug formulations .
Wirkmechanismus
Sulfabenzamide-d4 exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts the production of folic acid, an essential nutrient for bacterial growth and replication, leading to the bacteriostatic effect of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfabenzamide: The non-deuterated form of sulfabenzamide-d4, used as an antimicrobial agent.
Sulfathiazole: Another sulfonamide antibacterial agent with similar mechanisms of action.
Sulfacetamide: A sulfonamide used in topical and ophthalmic preparations .
Uniqueness: : this compound is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving drug metabolism and pharmacokinetics .
Eigenschaften
Molekularformel |
C13H12N2O3S |
|---|---|
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)/i6D,7D,8D,9D |
InChI-Schlüssel |
PBCZLFBEBARBBI-YKVCKAMESA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC(=O)C2=CC=CC=C2)[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


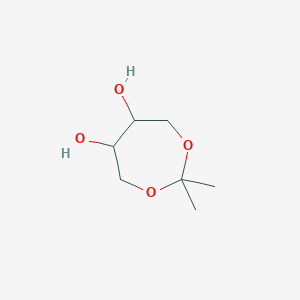
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
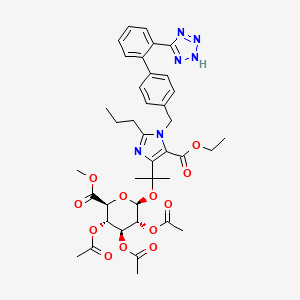
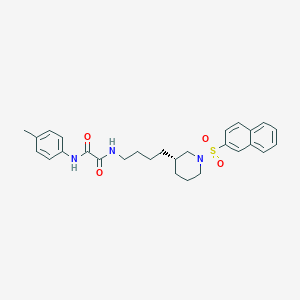
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
